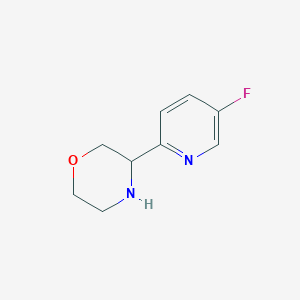

3-(5-Fluoropyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

3-(5-fluoropyridin-2-yl)morpholine |

InChI |

InChI=1S/C9H11FN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |

InChI Key |

AIVMVSAXSXKBGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Fluoropyridin 2 Yl Morpholine and Its Derivatives

Convergent and Divergent Synthetic Routes to the Core 3-(5-Fluoropyridin-2-yl)morpholine Structure

The construction of the this compound scaffold can be approached through several strategic pathways. Convergent syntheses, where the fluoropyridine and morpholine (B109124) moieties are prepared separately before being joined, are generally favored for their efficiency and flexibility. This contrasts with linear syntheses where the molecule is built step-by-step on a single starting material. Divergent routes, which allow for the creation of a library of derivatives from a common intermediate, are also highly valuable in discovery chemistry. researchgate.net

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that inform the most logical synthetic strategies.

Disconnection 1: C-N Bond Formation: The most common and direct disconnection is at the C2 position of the pyridine (B92270) ring and the nitrogen atom of the morpholine ring. This bond is ideally formed via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach uses a suitably activated 5-fluoropyridine precursor (e.g., 2-halo-5-fluoropyridine) and a pre-formed 3-substituted morpholine. This convergent strategy allows for modularity, as different substituted morpholines can be coupled to the fluoropyridine core.

Disconnection 2: C-C Bond Formation: An alternative disconnection is at the C2-C3 bond of the pyridine ring. This approach is less common for this specific target but could involve building the morpholine ring onto a pre-functionalized pyridine scaffold. For instance, a Suzuki-Miyaura coupling could be used to attach a suitable carbon-based sidechain to the pyridine ring, which is then elaborated into the morpholine ring through subsequent cyclization steps.

The first disconnection, leading to a Buchwald-Hartwig or SNAr coupling, represents the most prevalent and strategically sound approach for synthesizing the title compound and its derivatives.

The success of the convergent synthesis hinges on the efficiency of the key bond-forming reactions used to connect the two main fragments.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for forming the aryl-amine bond between the fluoropyridine and morpholine rings. wikipedia.orglibretexts.org The reaction's development has led to several generations of catalyst systems with broad substrate scope and high functional group tolerance. wikipedia.org The coupling typically involves an aryl halide (e.g., 2-bromo-5-fluoropyridine (B41290) or 2-chloro-5-fluoropyridine) and morpholine. rsc.orgresearchgate.net Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields. Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. organic-chemistry.org

Table 1: Optimized Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) species. |

| Ligand | Xantphos, BINAP, RuPhos, other biaryl phosphines | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates deprotonation of the intermediate Pd-complex. |

| Solvent | Toluene, Dioxane, DMF | Non-protic solvents that solubilize reactants and catalyst system. |

| Temperature | 60-110 °C | Provides thermal energy to overcome activation barriers. |

Suzuki-Miyaura Cross-Coupling: While not the primary choice for the direct C-N linkage in the final step, the Suzuki-Miyaura reaction is indispensable for synthesizing functionalized precursors or derivatives. For example, it can be used to introduce an aryl or heteroaryl substituent at a different position on the pyridine ring before or after the morpholine is attached. nih.govresearchgate.net The reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity, especially with heteroaromatic substrates. arkat-usa.org

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhosPdG2 | Source of catalytic Pd(0) species. nih.govmdpi.com |

| Ligand | dppf, PPh₃, XPhos | Stabilizes the Pd center and influences catalytic activity. mdpi.com |

| Base | K₂CO₃, Na₃PO₄, K₃PO₄ | Activates the organoboron species by forming a more nucleophilic "ate" complex. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent mixture often required to dissolve both the organic and inorganic reagents. |

| Temperature | 65-135 °C | Reaction temperature is substrate-dependent. nih.govmdpi.com |

Introducing a substituent at the C3 position of the morpholine ring creates a chiral center. Achieving stereocontrol is essential for preparing enantiomerically pure compounds. Several strategies can be employed:

Use of Chiral Pool Starting Materials: A straightforward approach involves starting with enantiomerically pure amino alcohols, such as (S)- or (R)-alaninol, which are readily available. These chiral building blocks can be N-protected and then elaborated to form the morpholine ring, preserving the initial stereochemistry. e3s-conferences.org

Intramolecular Reductive Etherification: A powerful strategy for the stereoselective synthesis of C-substituted morpholines involves the intramolecular reductive etherification of a keto alcohol intermediate. acs.org This precursor can be assembled from an N-protected amino alcohol and an α-bromo ketone. Treatment with a Lewis acid generates an oxocarbenium ion, which is then reduced in a highly stereoselective manner by a hydride source like triethylsilane to yield the desired morpholine diastereomer. acs.orgfigshare.com

Asymmetric Ring-Opening: The desymmetrization of meso-compounds offers an elegant route to chiral products. For instance, the asymmetric ring-opening of a cyclic meso-carbonate with morpholine, catalyzed by a chiral guanidine (B92328) salt, can produce optically pure 1,3-diol derivatives, which are precursors to chiral morpholines. acs.org

Fluorination Strategies for Selective Incorporation of the Fluorine Atom

The placement of the fluorine atom at the C5 position of the pyridine ring is a critical determinant of the molecule's properties. This can be achieved either by using a pre-fluorinated starting material or by performing a regioselective fluorination reaction.

Achieving regioselectivity in the direct fluorination of a pyridine ring can be challenging. However, several methods have been developed:

Use of Pre-fluorinated Building Blocks: The most common and reliable method is to begin the synthesis with a commercially available pyridine that already contains fluorine at the desired position, such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine. This circumvents any issues with regioselectivity in the fluorination step and is often the most practical approach in a multi-step synthesis.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for electrophilic fluorination. nih.gov To direct the fluorine to a specific position, the pyridine ring often needs to be activated or be part of a fused heterocyclic system like an imidazo[1,2-a]pyridine, where fluorination occurs selectively at the C3 position. acs.org

Direct C-H Fluorination: The direct conversion of a C-H bond to a C-F bond is a highly sought-after transformation. Methods using silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective fluorination of pyridines, although this method typically shows high selectivity for the C-H bond adjacent to the nitrogen atom (the C2 or C6 position). orgsyn.orgresearchgate.net

Recent advances in synthetic chemistry have provided innovative methods for incorporating fluorine into heterocyclic systems.

Rhodium(III)-Catalyzed C-H Functionalization: A one-step method has been developed for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes using a Rh(III) catalyst. This approach constructs the fluorinated pyridine ring in a single step with predictable regioselectivity. nih.gov

Fluorination via Zincke Imine Intermediates: A novel approach for the 3-selective fluorination of pyridines involves the formation of ring-opened Zincke imine intermediates. These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring-closing to yield the 3-fluoropyridine (B146971) product. nih.gov

Fluorination with Elemental Fluorine: Mixtures of elemental fluorine and iodine can be used for the selective fluorination of pyridine derivatives, typically yielding the 2-fluoro product. rsc.org

Synthesis of Structural Analogs and Isosteres of this compound

The generation of structural analogs and isosteres is a cornerstone of drug discovery, aimed at refining the pharmacological profile of a lead compound. For this compound, this involves modifying both the pyridine and morpholine rings.

The systematic introduction of various substituents onto the pyridine and morpholine rings allows for a detailed exploration of the structure-activity relationship (SAR). nih.gov

On the morpholine ring , substitutions can significantly influence the compound's biological activity and pharmacokinetic properties. For instance, introducing alkyl groups at the C-2, C-3, C-5, or C-6 positions can affect metabolic stability and binding affinity to target proteins. A review of morpholine derivatives suggests that substitutions at the C-3 position, as in the parent compound, can be particularly important for activity. e3s-conferences.org For example, introducing small alkyl or functionalized groups can probe the steric and electronic requirements of the binding pocket. Bridged morpholines, such as those with a 3,5-ethylene bridge, have been shown to confer conformational rigidity, which can lead to potent and selective activity in certain targets like mTOR by allowing the moiety to penetrate deeper into the enzyme's binding pocket. e3s-conferences.org

For the pyridine ring , the position and nature of substituents are critical. The fluorine atom at the C-5 position of the pyridine ring in the parent compound already modulates the electronic properties of the ring and can influence its pKa and metabolic stability. cambridgemedchemconsulting.com Further modifications could include the introduction of other halogens (Cl, Br), small alkyl groups (e.g., methyl), or electron-donating/withdrawing groups at the remaining open positions (C-3, C-4, C-6 of the pyridine ring, assuming the morpholine is at C-2). Structure-activity relationship analyses of pyridine derivatives have shown that the number and position of substituents like methoxy (B1213986) groups can dramatically alter antiproliferative activity, indicating that fine-tuning these positions is a valid strategy for optimization. nih.gov

The following table summarizes potential substitutions and their predicted effects based on established medicinal chemistry principles.

| Ring | Position of Substitution | Example Substituent | Predicted Effect on Properties | Rationale/Reference |

| Morpholine | C-2 / C-6 | Methyl, Ethyl | May improve metabolic stability by blocking potential sites of oxidation. | General metabolic principles |

| Morpholine | C-3 / C-5 | Hydroxymethyl, Methoxy | Can introduce new hydrogen bond donor/acceptor sites, potentially increasing target affinity. | nih.gov |

| Morpholine | N-4 | Not applicable (point of attachment) | - | - |

| Pyridine | C-3 | Methyl, Cyano | Can alter the electronic distribution and steric profile, affecting target binding and selectivity. | nih.gov |

| Pyridine | C-4 | Amino, Methoxy | May modulate pKa and solubility; can introduce new interaction points with the biological target. | nih.gov |

| Pyridine | C-6 | Chlorine, Trifluoromethyl | Can significantly alter ring electronics and lipophilicity, impacting cell permeability and metabolic stability. | cambridgemedchemconsulting.comnih.gov |

Bioisosteric replacement is a key strategy to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding characteristics of the parent molecule. cambridgemedchemconsulting.comnih.gov

The fluoropyridine ring can also be replaced with other aromatic or heteroaromatic systems to modulate properties. The goal is often to retain key interactions while altering the electronic nature, size, or hydrogen bonding capacity. Replacing the pyridine nitrogen with a C-H group would yield a fluorophenyl ring, which would be less basic. Alternatively, other five- or six-membered heterocyclic rings (e.g., pyrimidine, pyrazole, thiophene) can be used. nih.gov For ortho-substituted phenyl rings, bridged polycyclic compounds have been explored as three-dimensional bioisosteres to "escape from flatland" and improve properties like solubility. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Morpholine | Thiomorpholine (B91149) | Modulates lipophilicity and metabolic profile; sulfur can participate in different interactions. | nih.gov |

| Morpholine | Piperazine (N-substituted) | Introduces an additional site for substitution to modulate properties or add a new interaction vector. | cambridgemedchemconsulting.com |

| Morpholine | Azaspiro[3.3]heptane | Provides a rigid scaffold with different exit vectors, potentially improving binding and physicochemical properties. | cambridgemedchemconsulting.com |

| Morpholine | Cyclopropyl-fused Tetrahydropyran | Mimics the conformation of N-aryl morpholines while potentially offering different metabolic stability. | nih.gov |

| Fluoropyridine | Fluorophenyl | Removes the basic nitrogen, which can alter pKa, solubility, and off-target interactions. | cambridgemedchemconsulting.com |

| Fluoropyridine | Pyrimidine | Alters hydrogen bonding pattern and electronic distribution. | cambridgemedchemconsulting.com |

| Fluoropyridine | Bicyclo[1.1.1]pentane | Increases three-dimensionality (Fsp³), which can improve solubility and metabolic stability. | nih.gov |

Flow Chemistry and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of processes that are not only efficient but also safe, scalable, and environmentally benign.

Green Chemistry principles are highly relevant to the synthesis of morpholine derivatives. Traditional methods for synthesizing morpholines can be inefficient and generate significant waste. chemrxiv.org Recent advancements include a one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate. nih.govchemrxiv.org This method avoids the use of harsh reducing agents and is more atom-economical than classical approaches involving chloroacetyl chloride. chemrxiv.org Another green approach involves using N-formylmorpholine as a non-toxic, stable, and effective green solvent for the synthesis of other organic compounds. ajgreenchem.com For the pyridine component, methods that reduce energy consumption and use less hazardous solvents are being developed. google.com

Flow Chemistry offers significant advantages for the synthesis of heterocyclic compounds like pyridines. The use of continuous flow reactors, particularly when coupled with microwave irradiation, can dramatically accelerate reactions and improve yields and safety. beilstein-journals.orgnih.gov For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor, avoiding the isolation of intermediates. technologynetworks.comresearchgate.net This approach allows for precise control over reaction parameters such as temperature and residence time, leading to better reproducibility and easier scale-up. Investigating the flow hydrodynamics in pyridine synthesis reactors can further optimize the process by minimizing side reactions. acs.org The application of flow chemistry to the synthesis of this compound could involve the continuous formation of the pyridine ring followed by a nucleophilic substitution with morpholine, or the flow synthesis of the morpholine ring itself, potentially leading to a more efficient and safer manufacturing process.

Computational and Theoretical Investigations of 3 5 Fluoropyridin 2 Yl Morpholine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies offer a microscopic view of the electronic characteristics of 3-(5-Fluoropyridin-2-yl)morpholine, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. bhu.ac.in These calculations provide a detailed three-dimensional model of the molecule in its most stable electronic state.

Table 1: Representative Ground State Properties of this compound Calculated by DFT

| Property | Representative Value |

| Total Energy | Value dependent on basis set |

| Dipole Moment | ~2.5 - 3.5 D |

| Mulliken Charge on N (Pyridine) | Slightly negative |

| Mulliken Charge on F | Significantly negative |

| Mulliken Charge on N (Morpholine) | Slightly negative |

| Mulliken Charge on O (Morpholine) | Significantly negative |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the pyridine (B92270) nitrogen, while the LUMO is likely distributed over the electron-deficient fluoropyridine ring. wuxibiology.comresearchgate.net This distribution highlights the potential sites for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 to -7.5 | Electron-donating regions |

| LUMO | ~ -1.0 to -2.0 | Electron-accepting regions |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 | Chemical reactivity indicator |

Note: These energy values are typical for similar organic molecules and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in shades of blue), which are electron-poor and attractive to nucleophiles.

In the case of this compound, the MEP surface would likely show negative potential around the fluorine atom, the pyridine nitrogen atom, and the oxygen atom of the morpholine ring, indicating these as potential sites for electrophilic attack or hydrogen bonding. bhu.ac.in Conversely, the hydrogen atoms of the morpholine ring and the pyridine ring would exhibit positive potential, making them susceptible to nucleophilic interactions. This analysis is crucial for understanding how the molecule might interact with biological targets or other reactants.

Conformational Analysis and Dynamic Properties

The flexibility of the morpholine ring and the rotational freedom around the bond connecting it to the pyridine ring give this compound a dynamic character that can be explored through computational simulations.

Molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of this compound, including the rotational barrier around the C-C bond linking the two rings and the inversion of the morpholine ring. nih.govnih.gov The morpholine ring typically adopts a chair conformation, but can undergo ring inversion to an alternative chair form through a higher-energy boat or twist-boat transition state. nih.gov MD simulations can model the energy landscape of this process and determine the free energy barriers associated with it.

Similarly, the rotation of the morpholine ring relative to the pyridine ring is not entirely free due to steric hindrance. rsc.org Computational methods can quantify the rotational energy barrier, which helps in understanding the preferred orientations of the two rings relative to each other.

Table 3: Representative Energy Barriers for Dynamic Processes in this compound

| Dynamic Process | Representative Energy Barrier (kcal/mol) |

| Morpholine Ring Inversion | ~ 8 - 12 |

| Rotation about Pyridine-Morpholine Bond | ~ 3 - 7 |

Note: These are estimated energy barriers based on known values for similar molecular fragments.

By exploring the potential energy surface through conformational searches and MD simulations, a conformational landscape of this compound can be generated. nih.govresearchgate.net This landscape reveals the various low-energy conformations the molecule can adopt and their relative populations at a given temperature.

The preferred orientation will be a balance between steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds. The chair conformation of the morpholine ring is expected to be the most stable. nih.gov The orientation of the morpholine ring with respect to the fluoropyridine ring will likely be such that steric clash between the hydrogen atoms on both rings is minimized. Understanding these preferred conformations is essential, as the specific three-dimensional shape of a molecule often dictates its biological activity.

Molecular Docking and Pharmacophore Modeling for Target Prediction

Molecular docking and pharmacophore modeling are powerful computational tools used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

In Silico Screening against Protein Databases

In silico screening involves computationally "testing" a ligand like this compound against a vast library of 3D protein structures. This process, often referred to as virtual screening, can help to identify potential protein targets for which the compound may have a significant binding affinity. The screening process calculates the binding energy and assesses the complementarity of the ligand's shape and chemical properties with the protein's binding site. For this compound, this would involve docking the molecule into the binding sites of various proteins implicated in disease pathways to generate a prioritized list of potential targets for further experimental validation.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.

Ligand-Based Pharmacophore Modeling: In the absence of a known protein target structure, a pharmacophore model can be developed based on a set of known active molecules. By aligning these molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, a consensus pharmacophore can be generated. This model can then be used to screen for other molecules, like this compound, that fit the pharmacophore and are therefore likely to be active at the same target.

Structure-Based Pharmacophore Modeling: If the three-dimensional structure of a target protein is known, a pharmacophore model can be derived from the interactions between the protein and a known ligand. This approach identifies the key interaction points within the binding site. For this compound, if a potential target is identified through in silico screening, a structure-based pharmacophore could be developed to refine the understanding of its binding mode and guide the design of more potent analogs.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in Silico

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug candidate will be processed by the body, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken.

Computational Assessment of Lipophilicity (logP) and Polarity (TPSA)

The physicochemical properties of a molecule are key determinants of its ADME profile. Two of the most important parameters are lipophilicity (logP) and topological polar surface area (TPSA).

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It influences a drug's absorption, distribution, and ability to cross cell membranes. A balanced logP is generally desirable for oral bioavailability. Computational models can accurately predict the logP of a molecule like this compound based on its chemical structure.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes, including the intestinal wall and the blood-brain barrier. Lower TPSA values are generally associated with better cell permeability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Lipophilicity (logP) | Varies by prediction software | Influences absorption and distribution |

| Topological Polar Surface Area (TPSA) | Varies by prediction software | Correlates with membrane permeability |

Note: Specific values are not provided as they would require the use of predictive software, and no experimentally validated data for this specific compound is publicly available.

Predictive Models for Metabolic Pathways and Sites of Biotransformation

Computational models can predict the likely metabolic fate of a drug candidate by identifying potential sites on the molecule that are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. These models use algorithms trained on large datasets of known drug metabolism to predict which parts of the this compound structure are most likely to undergo oxidation, reduction, hydrolysis, or other biotransformation reactions. Identifying potential sites of metabolism early in the drug discovery process can help in designing compounds with improved metabolic stability.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 5 Fluoropyridin 2 Yl Morpholine Scaffolds

Influence of Substituents on Molecular Recognition and Binding Affinity

The interaction of a molecule with its biological target is a nuanced process governed by a variety of factors, including the molecule's three-dimensional shape, electronic properties, and the potential for forming specific interactions like hydrogen bonds. For the 3-(5-Fluoropyridin-2-yl)morpholine scaffold, the pyridine (B92270) and morpholine (B109124) rings are key components where modifications can significantly alter binding affinity and molecular recognition.

Systematic Variation at the Pyridine Moiety (e.g., Position and Nature of Fluorine)

The pyridine ring, an essential part of the this compound scaffold, plays a significant role in the molecule's interaction with its biological targets. The position and nature of substituents on this ring can drastically alter the electronic and steric properties of the molecule, thereby influencing its binding affinity.

The fluorine atom at the 5-position of the pyridine ring is a critical feature. Fluorine is a highly electronegative atom that can act as a hydrogen bond acceptor. Its presence can also modulate the pKa of the pyridine nitrogen, affecting its potential for ionic interactions. blumberginstitute.org Research into the chemoselective functionalization of similar scaffolds, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the nuanced reactivity of halogenated pyridines, which can be leveraged to introduce a variety of substituents at specific positions. nih.gov The precise placement of the fluorine atom is often crucial; moving it to other positions on the pyridine ring would likely alter the molecule's electrostatic potential surface and its ability to fit into a specific binding pocket.

SAR studies on related heterocyclic compounds have shown that the nature and position of substituents are paramount for biological activity. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, the pattern of substitution on the phenyl ring was found to be a key determinant of their inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org This highlights the general principle that even subtle changes to an aromatic ring system can lead to significant differences in biological effect.

Impact of Substitutions on the Morpholine Ring and its Stereochemistry

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance potency or modulate pharmacokinetic properties. nih.govnih.gov Its flexible, chair-like conformation allows it to adapt to the shape of binding sites, and the oxygen and nitrogen atoms can participate in hydrogen bonding. nih.gov

Substitutions on the morpholine ring can have a profound impact on the compound's activity. For example, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase the anticancer activity of certain compounds. e3s-conferences.org In the context of mTOR inhibitors, bridged morpholine moieties can penetrate deeply into the enzyme's binding pocket, leading to potent and selective inhibition. nih.gove3s-conferences.org The stereochemistry of these substitutions is also critical. The synthesis of enantiomerically pure cis-3,5-disubstituted morpholines has been a focus of research, as different stereoisomers can exhibit vastly different biological activities. e3s-conferences.orgnih.gov

The replacement of a piperidine (B6355638) ring with a morpholine ring in some compound series has led to improved potency and reduced off-target effects, such as liability for cytochrome P450 3A4 (CYP3A4). nih.gov This demonstrates the strategic advantage of using the morpholine scaffold in drug design.

Exploration of Linker Chemistry and Peripheral Substituents

The connection of the core this compound scaffold to other chemical moieties through linkers, and the nature of peripheral substituents, are additional dimensions for optimizing biological activity.

Design and Synthesis of Derivatives with Extended Side Chains

The addition of extended side chains to a core scaffold is a common strategy in drug discovery to explore larger regions of a binding site or to introduce new interaction points. The synthesis of such derivatives often involves multi-step reaction sequences. For instance, general procedures for synthesizing derivatives of morpholinopyrimidines involve coupling reactions to append various side chains. nih.gov Similarly, the synthesis of bis-pyrazoline derivatives has been achieved through the reaction of bis-chalcones with hydrazine (B178648) hydrate, demonstrating a method for creating larger, more complex molecules from a core structure. mdpi.com

The nature of these side chains is critical. Studies on bis(morpholino-1,3,5-triazine) derivatives revealed that specific urea-containing side chains led to highly efficacious PI3K/mTOR inhibitors. nih.gov This highlights how the careful design of extended side chains can result in compounds with excellent in vitro and in vivo activity.

Effect of Flexible and Rigid Linkers on Conformational Sampling

The linker connecting the core scaffold to other parts of a molecule can significantly influence its conformational flexibility and, consequently, its binding affinity. nih.gov Flexible linkers, such as those with sp3-hybridized atoms, allow for a greater range of conformations, which can be advantageous if the exact binding mode is unknown or if the binding site is adaptable. nih.gov Conversely, rigid linkers, often containing sp2-hybridized atoms or cyclic structures, restrict the conformational freedom of the molecule. nih.gov This can be beneficial by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding. nih.gov

Research on fragment-based inhibitors has shown that the strain and flexibility of a linker can have a significant impact on binding affinity, even when the interacting fragments are optimally positioned. nih.gov The systematic replacement of rigid oxime linkers with more flexible amine linkers has been used to explore these effects. nih.gov The choice between a flexible and a rigid linker is a key design consideration that depends on the specific target and the desired properties of the final compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgfiveable.me This approach is invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the key structural features that drive biological effects. mdpi.comnih.gov

A typical QSAR study involves several steps:

Data Set Selection: A set of compounds with known biological activities is compiled. mdpi.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. longdom.orgmdpi.com These can include properties like molecular weight, logP, and electronic parameters. youtube.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. longdom.orgnih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

For scaffolds like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govjmaterenvironsci.comresearchgate.net These methods analyze the steric and electrostatic fields around the molecules to identify regions where modifications are likely to increase or decrease activity. jmaterenvironsci.com

The interpretability of a QSAR model is crucial, as it can provide guidance for the rational design of new, more potent compounds. mdpi.com For example, a QSAR model might indicate that increasing the steric bulk in a particular region of the molecule is beneficial for activity, while a positive electrostatic potential in another region is detrimental.

Interactive Data Table: Key SAR Findings for Morpholine-Containing Scaffolds

| Scaffold/Modification | Key Finding | Reference |

| 3-Alkyl-morpholine | Increased anticancer activity with alkyl substitution at C-3. | e3s-conferences.org |

| Bridged Morpholine (e.g., 3,5-ethylene) | Enhanced potency and selectivity for mTOR by accessing deeper pockets. | nih.gove3s-conferences.org |

| Morpholine vs. Piperidine | Replacement of piperidine with morpholine improved potency and reduced CYP3A4 liability in some series. | nih.gov |

| Bis(morpholino-1,3,5-triazine) with Urea Linker | Led to highly efficacious PI3K/mTOR inhibitors. | nih.gov |

| Flexible vs. Rigid Linkers | Linker flexibility and strain significantly impact binding affinity. | nih.gov |

Development of Predictive Models for Molecular Interactions

To understand and predict how derivatives of this compound interact with their biological targets, researchers employ a range of computational techniques. These predictive models are instrumental in rational drug design, allowing for the in silico evaluation of virtual compounds and prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate the physicochemical properties of a series of analogs with their biological activities. For the this compound scaffold, these models can help identify key structural features that govern potency and selectivity. For instance, the electronic properties of the fluoropyridine ring and the conformational preferences of the morpholine ring are often critical parameters in these models.

Molecular docking simulations are another powerful tool used to predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. These simulations provide a three-dimensional representation of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. This information is invaluable for designing modifications to the scaffold that can enhance binding affinity.

Identification of Key Descriptors Driving Activity

Through extensive SAR studies, several key molecular descriptors have been identified that drive the biological activity of compounds containing the this compound scaffold. These descriptors are specific structural features or physicochemical properties that are critical for molecular recognition and biological response.

The 5-fluoro substituent on the pyridine ring is a frequently observed feature in potent and selective inhibitors of various enzymes. The fluorine atom can act as a hydrogen bond acceptor and can also modulate the pKa of the pyridine nitrogen, thereby influencing its interaction with the target protein. Furthermore, the lipophilicity and metabolic stability of the molecule can be fine-tuned by the presence of the fluorine atom.

The morpholine ring is another key component of the scaffold. Its conformational flexibility allows it to adopt an optimal geometry for binding to the target. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be a site for further derivatization to explore different chemical spaces and improve pharmacokinetic properties. Modifications to the morpholine ring, such as the introduction of substituents, can have a significant impact on both potency and selectivity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies from this compound

The this compound scaffold is also a valuable starting point for both fragment-based drug discovery (FBDD) and scaffold hopping strategies. These approaches aim to identify novel chemical entities with improved drug-like properties.

Identification of Molecular Fragments Contributing to Binding

In FBDD, small molecular fragments that bind to the target protein are identified and then grown or linked together to create more potent lead compounds. The this compound scaffold can be deconstructed into its constituent fragments, the 5-fluoropyridine and the morpholine ring, to assess their individual contributions to binding.

By screening these fragments against a target of interest, researchers can determine which fragment is primarily responsible for the initial binding event. This information can then be used to guide the design of new molecules that retain the key binding fragment while exploring alternative chemical functionalities for the other parts of the molecule. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemotypes.

Derivation of Novel Scaffolds based on the this compound Core

Scaffold hopping is a computational or experimental strategy used to identify isosteric or bioisosteric replacements for a known active scaffold. The goal is to discover new core structures that maintain the essential binding interactions of the original scaffold but possess different physicochemical or intellectual property profiles.

Starting from the this compound core, various scaffold hopping approaches can be employed. For example, the morpholine ring could be replaced with other saturated heterocycles such as piperidine, piperazine, or thiomorpholine (B91149) to explore the impact on activity and selectivity. Similarly, the 5-fluoropyridine moiety could be replaced with other aromatic or heteroaromatic systems to modulate the electronic and steric properties of the molecule.

Investigation of Specific Molecular and Biological Targets Modulated by 3 5 Fluoropyridin 2 Yl Morpholine Analogs

Receptor Binding and Allosteric Modulation Studies (e.g., GPCRs, Ion Channels)

There is no available research on the interaction of 3-(5-Fluoropyridin-2-yl)morpholine or its derivatives with G-protein coupled receptors (GPCRs), ion channels, or any other receptor systems.

No data from radioligand binding assays or competition experiments are available to determine the binding affinity of this compound analogs for any specific receptors.

The scientific literature lacks any functional assays to characterize the potential agonist, antagonist, or allosteric modulator activity of this compound analogs on any receptor-mediated signaling pathways.

Protein-Protein Interaction (PPI) Modulation

There are no published studies investigating the potential for this compound or its analogs to modulate protein-protein interactions.

Biophysical Techniques for Detecting Protein-Protein Interactions (e.g., SPR, MST)

The identification and characterization of protein-protein interactions (PPIs) are fundamental to understanding the mechanism of action of novel chemical entities. Several biophysical techniques are available to detect and quantify these interactions, each with its own set of advantages and limitations. researchgate.netnih.gov For the study of analogs of this compound, Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) would be highly valuable.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. purdue.edu In a hypothetical study involving a this compound analog, one protein target would be immobilized on a sensor chip, and the analog, dissolved in a suitable buffer, would be flowed over the surface. The binding of the analog to the protein would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which indicates the binding affinity.

MicroScale Thermophoresis (MST) is another sensitive technique that measures molecular interactions in solution. purdue.edu It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The hydration shell of a protein changes upon ligand binding, which in turn alters its thermophoretic mobility. By fluorescently labeling the target protein and titrating it with varying concentrations of a this compound analog, the binding affinity can be determined by monitoring the change in fluorescence as a function of the analog's concentration.

A comparison of these techniques is presented in Table 1.

Table 1: Comparison of Biophysical Techniques for PPI Detection

| Feature | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) |

|---|---|---|

| Principle | Change in refractive index upon binding | Change in molecular movement in a temperature gradient |

| Labeling | Label-free for the analyte | Requires fluorescent labeling of one binding partner |

| Immobilization | One binding partner is immobilized | Both binding partners are in solution |

| Information | Kinetics (kₐ, kₔ) and affinity (Kₔ) | Affinity (Kₔ) |

| Sample Consumption | Relatively high | Very low |

Design of Peptidomimetics Incorporating the Scaffold

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The this compound scaffold could serve as a rigid core to constrain the conformation of peptide chains, potentially increasing their binding affinity and selectivity for a specific protein target. nih.gov

The design of such peptidomimetics would involve chemically linking amino acids or peptide fragments to the morpholine (B109124) ring of the scaffold. The fluoropyridine moiety could be designed to interact with a specific sub-pocket of the target protein, potentially acting as a key binding element. The morpholine ring, with its defined stereochemistry, would orient the attached peptide chains in a specific three-dimensional arrangement, mimicking the bioactive conformation of a natural peptide ligand.

Nucleic Acid Interactions (e.g., DNA, RNA)

While many small molecules are designed to target proteins, there is growing interest in developing compounds that can interact with nucleic acids to modulate gene expression. The morpholine ring is a key component of Morpholino oligomers, which are synthetic molecules used to block the translation or splicing of RNA. wikipedia.orgnih.gov

Investigation of Binding to Specific Nucleic Acid Structures

Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to investigate the binding of these analogs to nucleic acids. Isothermal titration calorimetry (ITC) would be particularly useful for determining the thermodynamic parameters of the interaction, providing insights into the binding forces involved. researchgate.net

Impact on Gene Expression or RNA Splicing

If an analog of this compound is found to bind to a specific RNA sequence, it could potentially modulate gene expression. For instance, binding to the 5' untranslated region (UTR) of a messenger RNA (mRNA) could inhibit translation initiation. wikipedia.org

Furthermore, these compounds could interfere with the process of RNA splicing. nih.gov Alternative splicing is a key mechanism for generating protein diversity, and its dysregulation is associated with various diseases. nih.gov A small molecule that can influence the choice of splice sites could have significant therapeutic potential. To assess the impact on RNA splicing, techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and next-generation sequencing could be used to analyze changes in the splicing patterns of target genes in cells treated with the compound.

Mechanistic Biological Investigations of 3 5 Fluoropyridin 2 Yl Morpholine Derived Probes

Cellular Target Engagement and Pathway Modulation

The validation of a specific protein target is a critical step in drug discovery and chemical biology. nih.gov Chemical probes derived from parent compounds like 3-(5-Fluoropyridin-2-yl)morpholine are instrumental in confirming that a molecule's therapeutic or biological effect is a direct result of its interaction with the intended target. nih.govresearchgate.net

Development of Chemical Probes for Target Validation in Cell Lines

To unequivocally link a compound's biological activity to a specific target, researchers develop chemical probes. These are often modified versions of the parent compound, designed to facilitate detection and measurement of target interaction within a cellular environment. nih.govrsc.org A common strategy involves attaching a reporter tag, such as a biotin (B1667282) or a fluorescent dye, or a reactive group for covalent modification of the target protein. nih.govrsc.org

For instance, a derivative of this compound could be synthesized with a clickable alkyne or a trans-cyclooctene (B1233481) handle. nih.gov This allows for subsequent conjugation to a reporter molecule via click chemistry, enabling the visualization and quantification of target engagement in cell lines. nih.gov The Cellular Thermal Shift Assay (CETSA) is another powerful technique that can be employed. rsc.orgresearchgate.net This method measures the change in the thermal stability of a target protein upon ligand binding, providing direct evidence of engagement within intact cells. researchgate.netnih.gov

Below is a table summarizing potential chemical probes derived from this compound and their applications in target validation.

| Chemical Probe Type | Modification | Application | Principle |

| Affinity-Based Probe | Biotin or fluorescent tag | Pulldown assays, fluorescence microscopy | Direct detection of probe-target complex |

| Covalent Probe | Electrophilic warhead (e.g., sulfonyl fluoride) | Target occupancy studies, activity-based protein profiling | Forms a stable covalent bond with the target protein |

| Clickable Probe | Alkyne or azide (B81097) group | Bio-orthogonal labeling | Allows for the attachment of various reporter tags post-lysis |

| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Covalent capture of target upon UV irradiation | Irreversible crosslinking to the binding site |

Analysis of Downstream Signaling Pathways via Western Blot or RT-qPCR

Once target engagement is confirmed, the next step is to understand the functional consequences of this interaction. Western blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are standard techniques used to analyze the modulation of downstream signaling pathways.

If the target of a this compound-derived probe is a kinase, for example, Western blotting can be used to detect changes in the phosphorylation status of its known substrates. A decrease in substrate phosphorylation would indicate that the probe is acting as an inhibitor. Conversely, if the target is a phosphatase, an increase in substrate phosphorylation would be expected. nih.gov

RT-qPCR allows for the measurement of changes in gene expression levels that are regulated by the signaling pathway . For example, if the pathway ultimately leads to the activation of a specific transcription factor, RT-qPCR can quantify the mRNA levels of the genes targeted by that factor. This provides insights into the broader cellular response to the chemical probe.

Cellular Phenotypic Screening and High-Content Imaging

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in cellular phenotype, without prior knowledge of the specific molecular target. nih.govnih.gov This method is particularly useful for complex diseases where the underlying biology is not fully understood. nih.gov

Identification of Morphological Changes or Subcellular Localization

High-content imaging combines automated microscopy with sophisticated image analysis algorithms to quantitatively measure multiple phenotypic parameters in cells treated with chemical compounds. When applied to probes derived from this compound, this technique can reveal a wealth of information.

For instance, changes in cell shape, size, and texture can be indicative of effects on the cytoskeleton or cell adhesion. Furthermore, by co-staining with fluorescent markers for specific organelles, it is possible to track the subcellular localization of the probe or its target, providing clues about its mechanism of action.

Investigation of Cell Cycle Progression or Apoptotic Pathways

Many therapeutic agents exert their effects by altering the cell cycle or inducing apoptosis (programmed cell death). nih.govnih.gov Flow cytometry is a key technique for investigating these processes.

By staining cells with DNA-binding dyes like propidium (B1200493) iodide, it is possible to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A compound that causes an accumulation of cells in a specific phase would suggest an arrest of cell cycle progression at that point. nih.gov

Apoptosis can be detected using assays that measure the activity of caspases, key enzymes in the apoptotic cascade, or by using annexin (B1180172) V, a protein that binds to phosphatidylserine, a lipid that is exposed on the outer surface of apoptotic cells. nih.gov A this compound-derived probe that induces apoptosis could be a promising candidate for anticancer drug development. nih.gov

The following table outlines potential phenotypic effects that could be observed with a this compound-derived probe and the corresponding investigational techniques.

| Phenotypic Effect | Investigational Technique | Potential Implication |

| Altered Cell Morphology | High-Content Imaging | Cytoskeletal disruption, changes in cell adhesion |

| Subcellular Relocalization | Confocal Microscopy | Translocation of target protein, organelle-specific effects |

| Cell Cycle Arrest | Flow Cytometry (DNA content analysis) | Inhibition of cell proliferation |

| Induction of Apoptosis | Flow Cytometry (Annexin V/PI staining), Caspase Assays | Programmed cell death |

Omics-Based Approaches for Unbiased Target Identification

While candidate-based approaches are valuable, sometimes the molecular target of a compound identified through phenotypic screening is unknown. In such cases, unbiased "omics" technologies can be employed to identify the cellular target(s) of this compound-derived probes. nih.govnih.gov

Proteomics: Affinity purification coupled with mass spectrometry (AP-MS) is a common proteomics approach. Here, a tagged version of the chemical probe is used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.

Genomics and Transcriptomics: Techniques like RNA sequencing (RNA-seq) can be used to profile changes in gene expression across the entire genome in response to treatment with the chemical probe. nih.gov By analyzing the patterns of up- and down-regulated genes, researchers can infer the signaling pathways and, consequently, the potential targets that are being modulated. nih.govnih.gov

Chemoproteomics: This specialized field combines chemical probes with proteomics to map the interactions of small molecules with the proteome. For example, competitive activity-based protein profiling (ABPP) can be used to identify the targets of a compound by assessing its ability to compete with a broad-spectrum probe for binding to a class of enzymes.

The integration of these multi-omics datasets can provide a comprehensive picture of the cellular effects of a this compound-derived probe, leading to the confident identification of its molecular target and mechanism of action. nih.gov

Proteomics (e.g., Affinity Proteomics, Thermal Proteome Profiling)

To identify the protein targets of this compound, several proteomic strategies can be employed. These methods aim to isolate and identify proteins that directly bind to the compound or are otherwise affected by it.

Affinity Proteomics: This technique relies on the principle of using a modified version of the compound of interest to "pull down" its binding partners from a complex biological sample, such as a cell lysate. An affinity-based chemical proteomic probe would be synthesized by derivatizing this compound with a reactive group and a reporter tag (e.g., biotin) nih.gov. This probe would then be incubated with the proteome, allowing it to bind to its target proteins. The probe-protein complexes can then be captured and subsequently identified using mass spectrometry nih.gov.

Hypothetical Affinity Proteomics Workflow:

Synthesis of a biotinylated this compound probe.

Incubation of the probe with cell lysates from a relevant disease model.

Capture of biotinylated complexes using streptavidin-coated beads.

Elution and digestion of captured proteins.

Identification of proteins by liquid chromatography-mass spectrometry (LC-MS/MS).

Thermal Proteome Profiling (TPP): TPP is a powerful method to assess drug-target engagement in a cellular context without modifying the compound. nih.govchomixbio.comresearchgate.nettum.denih.gov This technique is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein. nih.govchomixbio.comresearchgate.nettum.denih.gov Cells or cell lysates are treated with the compound and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated, and the remaining soluble proteins are quantified by mass spectrometry. A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a direct or indirect interaction.

Hypothetical TPP Findings: A hypothetical TPP experiment could reveal a specific kinase, for example, as a primary target of this compound. The table below illustrates potential results from such an experiment.

| Protein ID | Protein Name | Tm Shift (°C) with Compound | Putative Function |

| PXXXXX | Kinase Y | +4.2 | Cell signaling, proliferation |

| QXXXXX | Protein Z | +1.5 | Scaffolding protein |

| RXXXXX | Enzyme A | -2.1 | Metabolic pathway |

Transcriptomics and Metabolomics for Pathway Perturbation Analysis

To understand the broader cellular response to this compound, transcriptomic and metabolomic analyses are invaluable. These 'omics' technologies provide a global view of the changes in gene expression and metabolite levels, respectively, following compound treatment.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated in response to the compound. This can provide insights into the cellular pathways that are modulated. For instance, transcriptomic analysis of cells treated with a pyridine-based microtubule inhibitor revealed altered expression of microtubule-associated genes. nih.gov A similar approach for this compound could highlight perturbations in specific signaling or metabolic pathways. nih.gov

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govnih.gov Treatment with a bioactive compound can lead to significant changes in the metabolome, reflecting alterations in enzyme activity and pathway flux. For example, if this compound were to inhibit a key enzyme in a metabolic pathway, metabolomic analysis would be expected to show an accumulation of the substrate of that enzyme and a depletion of its product.

Hypothetical Integrated 'Omics' Data: An integrated analysis of proteomics, transcriptomics, and metabolomics could reveal a comprehensive picture of the compound's mechanism of action. The table below presents a hypothetical scenario where the compound inhibits a key enzyme in a specific pathway.

| Omics Level | Observation | Implication |

| Proteomics (TPP) | Increased thermal stability of Enzyme X | Direct target engagement |

| Transcriptomics | Upregulation of genes in a compensatory pathway | Cellular response to pathway inhibition |

| Metabolomics | Accumulation of Substrate Y, depletion of Product Z | Functional consequence of Enzyme X inhibition |

Investigation of Resistance Mechanisms and Off-Target Interactions at a Molecular Level

A crucial aspect of preclinical drug development is the anticipation of potential resistance mechanisms and the characterization of unintended molecular interactions that could lead to toxicity.

Identification of Mutations Leading to Reduced Efficacy

The development of drug resistance is a common challenge in therapy. Resistance can arise from various mechanisms, including mutations in the drug's target protein that reduce binding affinity. mdpi.com To identify potential resistance mutations for this compound, a common strategy involves generating resistant cell lines through prolonged exposure to increasing concentrations of the compound. The genomes or specific target-encoding genes of these resistant cells are then sequenced to identify mutations not present in the sensitive parental cells. For example, studies on pyridine-based inhibitors have identified specific mutations in the target protein that confer resistance. nih.govacs.orgnih.gov

Hypothetical Resistance Mutations: If Kinase Y were the primary target, sequencing of resistant cell lines might reveal mutations in its ATP-binding pocket, as illustrated in the hypothetical data below.

| Mutation | Location | Effect on IC₅₀ |

| T123I | Gatekeeper residue | 50-fold increase |

| G150V | ATP-binding pocket | 25-fold increase |

| L200F | Allosteric site | 10-fold increase |

Profiling of Undesired Molecular Interactions

Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. researchgate.net Identifying these interactions is a critical step in the safety assessment of a new chemical entity. The inclusion of a fluorine atom and a morpholine (B109124) ring can influence a compound's binding properties and metabolic stability. rsc.orgnih.govnih.govwiley.com

Computational Approaches: In silico methods can predict potential off-targets based on the chemical structure of the compound and its similarity to known ligands for a wide range of proteins.

Experimental Profiling: A broader understanding of off-target effects can be gained through large-scale experimental screening. This can involve activity assays against a panel of related proteins (e.g., a kinome scan if the primary target is a kinase) or unbiased proteomics approaches like TPP performed at high compound concentrations to detect weaker affinity interactions.

Hypothetical Off-Target Profile: A kinome scan for a this compound-based inhibitor might reveal interactions with other kinases, providing a profile of its selectivity.

| Kinase | % Inhibition at 1 µM |

| Kinase Y (On-target) | 98% |

| Kinase A | 65% |

| Kinase B | 45% |

| Kinase C | 15% |

By systematically applying these mechanistic biological investigations, a comprehensive understanding of the molecular pharmacology of probes derived from this compound can be achieved, guiding their further development as potential therapeutic agents.

Future Directions and Emerging Research Avenues for 3 5 Fluoropyridin 2 Yl Morpholine in Chemical Biology

Application of 3-(5-Fluoropyridin-2-yl)morpholine in PROTAC and Molecular Glue Technologies

Proteolysis-targeting chimeras (PROTACs) and molecular glues represent cutting-edge therapeutic modalities that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein.

There is currently no publicly available research demonstrating the use of this compound as a warhead for a PROTAC or as a molecular glue. The development of such molecules would require the identification of a protein target that binds to the this compound scaffold with sufficient affinity and selectivity.

Development of Photoactivatable or Chemically Inducible Derivatives for Optogenetics/Chemogenetics

Photoactivatable or chemically inducible derivatives are powerful tools in chemical biology that allow for precise spatiotemporal control over a molecule's activity. These "caged" compounds remain inactive until triggered by a specific wavelength of light or a chemical inducer.

The synthesis of photoactivatable or chemically inducible derivatives of this compound has not been reported in the scientific literature. The design of such derivatives would involve the incorporation of a photolabile protecting group or a chemically cleavable moiety onto a functionally important part of the molecule.

Integration into Bivalent Ligand Design for Cooperativity or Selectivity Enhancement

Bivalent ligands consist of two pharmacophores connected by a linker, allowing them to simultaneously engage two binding sites on a single target or two different targets. This can lead to enhanced affinity, selectivity, and functional activity.

No studies have been published that describe the integration of the this compound scaffold into a bivalent ligand. The rational design of such a ligand would depend on identifying a biological target with two suitable binding pockets that can be bridged by a linker attached to the this compound core.

Exploration of New Chemical Space Enabled by the this compound Scaffold

The this compound scaffold itself represents a starting point for the exploration of new chemical space. By systematically modifying the morpholine (B109124) and fluoropyridine rings with various substituents, libraries of new compounds could be generated and screened for novel biological activities. This approach, known as fragment-based drug discovery, can be a powerful engine for identifying new lead compounds.

While the synthesis of various morpholine derivatives is a common practice in medicinal chemistry, a specific and systematic exploration of the chemical space around this compound has not been documented in available research. google.come3s-conferences.org

Advanced Analytical Techniques for Characterizing Compound-Target Interactions in Complex Biological Systems

A variety of advanced analytical techniques are crucial for understanding how a compound interacts with its biological target. These include methods for determining binding affinity and kinetics, identifying the precise binding site, and observing the structural consequences of binding.

While techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry-based methods like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are standard in drug discovery, their specific application to characterize the interactions of this compound has not been reported.

Q & A

Q. What strategies address polymorphism in solid-state formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.